Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate
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Overview
Description
Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a hydroxypyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the piperazine ring.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleotide synthesis or signal transduction pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is a novel inhibitor of human equilibrative nucleoside transporters and is more selective to ENT2 than to ENT1.
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has shown promising antibacterial activity.
Uniqueness
Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-25-16(24)11-12-10-15(23)20-17(19-12)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,10H,6-9,11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCZQLYBGUZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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